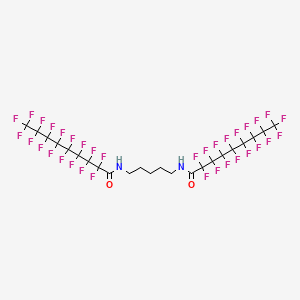

N,N'-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) est un composé organique fluoré caractérisé par sa structure et ses propriétés uniques. Ce composé est remarquable pour son degré élevé de fluoration, qui confère une stabilité chimique significative et une résistance à la dégradation. Il est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) implique généralement un processus en plusieurs étapes. Une méthode courante comprend la substitution aromatique nucléophile d'un atome de chlore par des fonctions dithiol du pentane-1,5-dithiole . La réaction est réalisée dans des conditions contrôlées, souvent en présence d'un solvant approprié et d'une base pour faciliter la réaction de substitution.

Méthodes de production industrielle

Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté du produit final. Le processus peut inclure des étapes telles que la purification par cristallisation ou distillation pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) peut subir diverses réactions chimiques, notamment :

Réactions de substitution : En raison de la présence d'atomes de fluor, le composé peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que la forte teneur en fluor offre une résistance significative à ces réactions.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant ce composé comprennent des bases telles que l'hydroxyde de sodium ou le carbonate de potassium pour les réactions de substitution. Des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés respectivement pour les réactions d'oxydation et de réduction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que l'oxydation ou la réduction peuvent conduire à des modifications de l'état d'oxydation du composé.

Applications de la recherche scientifique

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique en raison de sa réactivité unique.

Biologie : Étudié pour son utilisation potentielle dans les systèmes biologiques, en particulier dans les études impliquant des composés fluorés.

Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris les systèmes d'administration de médicaments et comme composant des agents d'imagerie médicale.

Mécanisme d'action

Le mécanisme d'action de N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) implique son interaction avec des cibles moléculaires par le biais de sa structure fluorée. L'électronégativité élevée des atomes de fluor peut influencer l'affinité de liaison du composé à diverses cibles moléculaires, affectant les voies impliquées dans les processus chimiques et biologiques. Les voies et cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.

Applications De Recherche Scientifique

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.

Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.

Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its chemical resistance and low surface energy.

Mécanisme D'action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORO-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-HEPTADECAFLUORONONANAMIDO)PENTYL]NONANAMIDE is primarily attributed to its fluorinated structure. The extensive fluorination imparts unique properties such as high lipophilicity and chemical stability. These properties enable the compound to interact with various molecular targets, including lipid membranes and proteins, potentially altering their function and activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de bisphthalonitrile : Composés comme le 5,5′- (pentane-1,5-diylbis(sulfanediyl))bis(4-(2-aminophényl)thio)phthalonitrile.

Composés de pentane-1,5-diylbis(oxy-nitrilo) : Tels que le 2,2’-{1,1’-[Pentane-1,5-diylbis(oxy-nitrilo)]diéthylidyne}di-1-naphthol.

Unicité

N,N’-pentane-1,5-diylbis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide) est unique en raison de son degré élevé de fluoration, qui confère une stabilité chimique exceptionnelle et une résistance à la dégradation. Cela le rend particulièrement précieux dans les applications nécessitant des composés durables et stables.

Propriétés

Formule moléculaire |

C23H12F34N2O2 |

|---|---|

Poids moléculaire |

994.3 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)pentyl]nonanamide |

InChI |

InChI=1S/C23H12F34N2O2/c24-8(25,10(28,29)12(32,33)14(36,37)16(40,41)18(44,45)20(48,49)22(52,53)54)6(60)58-4-2-1-3-5-59-7(61)9(26,27)11(30,31)13(34,35)15(38,39)17(42,43)19(46,47)21(50,51)23(55,56)57/h1-5H2,(H,58,60)(H,59,61) |

Clé InChI |

BMICQKRPAHMBEP-UHFFFAOYSA-N |

SMILES canonique |

C(CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)

![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)

![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)